1-Bromo-4,5-dichloro-2-isopropoxybenzene
Description
1-Bromo-4,5-dichloro-2-isopropoxybenzene is a halogenated aromatic compound with the molecular formula C₉H₈BrCl₂O. Its structure consists of a benzene ring substituted with bromine (position 1), chlorine atoms (positions 4 and 5), and an isopropoxy group (-OCH(CH₃)₂, position 2). The isopropoxy group introduces steric bulk and electron-donating effects, influencing the compound’s reactivity and physical properties. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, where selective functionalization of aromatic rings is critical.
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-bromo-4,5-dichloro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3 |
InChI Key |
LPQXZCXSYDOOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4,5-dichloro-2-isopropoxybenzene typically involves the bromination and chlorination of 2-isopropoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4,5-dichloro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium carbonate, dioxane, and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4,5-dichloro-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-dichloro-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The isopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
1-Bromo-4,5-dichloro-2-fluorobenzene
- Molecular Formula : C₆H₂BrCl₂F
- Key Differences :
- Position 2 Substituent : Fluorine (electron-withdrawing) vs. isopropoxy (electron-donating).
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta positions. In contrast, the isopropoxy group activates the ring ortho/para to itself .
- Steric Effects : The isopropoxy group introduces significant steric hindrance, reducing reactivity in bulky reaction environments compared to fluorine.
- Applications : Fluorinated analogs are often intermediates in agrochemical synthesis, whereas the isopropoxy variant may serve as a directing group in catalytic coupling reactions.
4-Bromo-1,2-diaminobenzene
- Molecular Formula : C₆H₆BrN₂
- Key Differences: Substituents: Amino groups (positions 1 and 2) vs. halogens and isopropoxy. Reactivity: Amino groups are highly reactive in electrophilic substitutions (e.g., diazotization) and form coordination complexes, unlike halogen/isopropoxy derivatives . Solubility: Polar amino groups enhance water solubility, whereas halogen/isopropoxy groups increase lipophilicity.
- Applications: Diaminobenzenes are precursors for dyes and polymers, contrasting with halogenated derivatives’ roles in cross-coupling reactions.
Physical and Chemical Properties
*Note: Exact data for the target compound is unavailable; values are inferred from substituent contributions.
Reactivity in Key Reactions
- Steric hindrance from the isopropoxy group may slow kinetics compared to less bulky analogs .
- Nucleophilic Aromatic Substitution :
- Oxidative Stability: Amino-substituted analogs (e.g., 4-bromo-1,2-diaminobenzene) are prone to oxidation, requiring inert storage conditions, whereas halogenated derivatives are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
